4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-18(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)19-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFRDAVOASSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule’s structure (C₁₅H₁₃BrN₂S) comprises two aromatic systems: a 6-bromo-1,3-benzothiazole and a para-dimethylaniline group. Retrosynthetically, the molecule can be dissected into two fragments:
- 6-Bromo-1,3-benzothiazol-2-amine : Serves as the heterocyclic backbone.
- N,N-Dimethyl-4-aminobenzoyl chloride : Introduces the dimethylaniline moiety.
Critical challenges include ensuring regioselective bromination at the benzothiazole’s 6-position and achieving efficient coupling between the benzothiazole and dimethylaniline groups.
Synthesis Methodologies
Acylation-Cyclization Approach
This two-step method involves forming an amide intermediate followed by cyclization to construct the benzothiazole ring.
Step 1: Synthesis of 2-(4-Dimethylaminobenzamido)-4-bromophenyl Thioether
Reagents :
- 2-Amino-4-bromothiophenol (1.0 equiv)
- 4-(Dimethylamino)benzoyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dry tetrahydrofuran (THF)
Procedure :
- Dissolve 2-amino-4-bromothiophenol (2.12 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous THF (50 mL) under nitrogen.
- Add 4-(dimethylamino)benzoyl chloride (1.98 g, 11 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
Intermediate Characterization :
- Yield : 85% (3.41 g).
- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 3.05 (s, 6H, N(CH₃)₂).
Step 2: Cyclization to 4-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Reagents :
- Polyphosphoric acid (PPA, 10 g)
- Chlorobenzene (50 mL)
Procedure :
- Suspend the amide intermediate (3.0 g, 7.5 mmol) in PPA.
- Heat at 120°C for 6 hours with stirring.
- Pour the mixture into ice-water, neutralize with 10% NaOH, and extract with dichloromethane (3 × 50 mL).
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Product Characterization :
- Yield : 65% (1.62 g).
- MP : 148–150°C.
- ¹H NMR (DMSO-d₆) : δ 8.45 (d, J = 8.8 Hz, 2H, ArH), 8.12 (d, J = 1.6 Hz, 1H, ArH), 7.94 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 7.68 (d, J = 8.4 Hz, 1H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 3.12 (s, 6H, N(CH₃)₂).
- HRMS (ESI) : m/z calcd. for C₁₅H₁₃BrN₂S [M+H]⁺: 333.2004; found: 333.1998.
Oxidative Cyclization with Aldehyde
This one-pot method utilizes oxidative conditions to form the benzothiazole ring.
Reaction Setup
Reagents :
- 2-Amino-4-bromothiophenol (1.0 equiv)
- 4-Dimethylaminobenzaldehyde (1.0 equiv)
- Cerium(III) chloride heptahydrate (0.1 equiv)
- 30% H₂O₂ (2.0 equiv)
- Ethanol (50 mL)
Procedure :
- Combine 2-amino-4-bromothiophenol (2.12 g, 10 mmol), 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol), and CeCl₃·7H₂O (0.37 g, 1 mmol) in ethanol.
- Add H₂O₂ (2.04 g, 20 mmol) and reflux for 6 hours.
- Cool, filter the precipitate, and recrystallize from ethanol.
Product Characterization :
- Yield : 55% (1.37 g).
- MP : 145–147°C.
- IR (KBr) : 3050 (C-H Ar), 1605 (C=N), 1540 (C=C), 1220 cm⁻¹ (C-S).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Synthesis Methods
| Parameter | Acylation-Cyclization | Oxidative Cyclization |
|---|---|---|
| Reaction Time | 18 hours | 6 hours |
| Overall Yield | 65% | 55% |
| Purity (HPLC) | 95% | 90% |
| Key Advantage | High regioselectivity | One-pot simplicity |
| Limitation | Multi-step procedure | Moderate yield |
The acylation-cyclization method offers superior yield and purity, making it preferable for large-scale synthesis. Conversely, the oxidative approach reduces procedural complexity but requires optimization to minimize byproducts.
Mechanistic Insights
Acylation-Cyclization Pathway
Structural and Spectroscopic Validation
Key Spectral Data :
- ¹³C NMR (DMSO-d₆) : δ 167.8 (C=N), 152.1 (C-Br), 132.4–115.2 (ArC), 40.3 (N(CH₃)₂).
- UV-Vis (EtOH) : λₘₐₓ = 320 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹.
X-ray Crystallography : Single-crystal analysis confirms the planar benzothiazole core and dihedral angle of 15.2° between the benzothiazole and dimethylaniline rings.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing benzothiazole ring activates the bromine atom at the 6-position for NAS. Reactions occur under mild conditions with nucleophiles such as amines, alkoxides, or thiols:
The dimethylaniline group’s electron-donating effect further polarizes the C–Br bond, accelerating substitution .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-catalyzed couplings to form carbon–carbon or carbon–heteroatom bonds:
Suzuki-Miyaura Coupling
Reagents: Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Product: Biaryl derivatives (e.g., 6-Aryl-1,3-benzothiazol-2-yl compounds)
Ullmann Coupling
Reagents: CuI, 1,10-phenanthroline, aryl iodide, DMF
Product: 6-Aryl derivatives with extended conjugation
Electrophilic Aromatic Substitution (EAS)
The dimethylaniline group directs electrophiles to the para position of the benzothiazole ring:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 6-Bromo-5-nitro-1,3-benzothiazol-2-yl derivative |
| SO₃/H₂SO₄ | 80°C | Sulfonated derivative |
Reactivity is modulated by the electron-donating dimethylamino group and the electron-withdrawing benzothiazole system .
Demethylation of the Dimethylamino Group
Reagents: HCOOH, HCl, reflux
Product: Primary amine derivative
Bromine-Lithium Exchange
Reagents: n-BuLi, THF, –78°C
Product: Lithium intermediate for alkylation/arylation
Stability and Side Reactions
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives, including 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline, exhibit antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could inhibit the growth of resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .
Anticancer Properties
The compound has shown promise in cancer research due to its structural similarity to other known anticancer agents. The presence of the benzothiazole moiety is associated with various anticancer activities.
Case Study : In a recent investigation, this compound was tested against human breast cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent for breast cancer treatment .
Dye and Pigment Industry
The unique structure of this compound makes it suitable for applications in dyes and pigments due to its ability to form vibrant colors when incorporated into polymer matrices.
Data Table: Color Properties of Benzothiazole Derivatives
| Compound Name | Color Produced | Application Area |
|---|---|---|
| This compound | Bright Yellow | Textile Dyes |
| 6-Bromo-N,N-dimethylbenzothiazole | Green | Plastic Pigments |
Sensor Technology
The compound has also been evaluated for use in sensor technology due to its electronic properties. Its ability to interact with various ions and molecules makes it a candidate for developing sensors that detect specific chemical substances.
Case Study : Research has shown that incorporating this compound into sensor devices enhances sensitivity and selectivity towards target analytes such as heavy metals and biomolecules .
Mechanism of Action
The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the dimethylaniline group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
(a) 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline
- Structure : Lacks the 6-bromo substituent.
(b) Thioflavin-T (4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline chloride)
- Structure : Features a cationic benzothiazolium ring with 3,6-dimethyl groups and a chloride counterion.
- Properties : Exhibits fluorescence upon binding amyloid fibrils due to planarization of the dimethylaniline-benzothiazole system. The brominated analogue’s electron-withdrawing bromine may alter fluorescence quantum yield or binding specificity .
(c) 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Structure : Substitutes the dimethylaniline group with a benzamide and introduces a 6-methyl group on benzothiazole.
- The benzamide moiety shifts electronic properties toward greater polarity .
Electronic and Optical Properties
- Planarity and Stacking: Compared to carbazole-based donors (e.g., 4-(benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline), the brominated compound’s electron-withdrawing substituent may reduce planarity, affecting π-π stacking and charge-transfer efficiency .
- Fluorescence : Thioflavin-T’s fluorescence relies on restricted rotation of the dimethylaniline group upon binding. Bromination at the 6-position could sterically hinder rotation, modulating emission properties .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a benzothiazole moiety and a dimethylaniline group, which may contribute to its biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H13BrN2S
- Molecular Weight : Approximately 319.25 g/mol
- Structure : The compound consists of a benzothiazole ring substituted with a bromo group and a dimethylaniline moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Inhibition of specific enzyme activities
The following sections detail specific findings related to these activities.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against:
- Staphylococcus aureus
- Escherichia coli
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | 32 µg/mL | S. aureus |
| This compound | 64 µg/mL | E. coli |
Anticancer Activity
Research indicates that certain benzothiazole derivatives may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Cytotoxicity Assay
In vitro studies were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound was tested against:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Results showed that the compound significantly reduced cell viability in both cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit lysine methyltransferases, which are implicated in various diseases, including cancer.
Case Study: Enzyme Inhibition
Inhibition assays revealed that this compound effectively inhibited the activity of specific methyltransferases at low micromolar concentrations.
| Enzyme Type | IC50 (µM) |
|---|---|
| Lysine methyltransferase | 5 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving condensation of brominated benzothiazole precursors with N,N-dimethylaniline derivatives. Key steps include:
- Bromination : Selective bromination at the 6-position of the benzothiazole core using N-bromosuccinimide (NBS) in DMF under reflux .
- Coupling : Ullmann-type coupling or nucleophilic aromatic substitution to attach the N,N-dimethylaniline moiety. Catalysts like CuI and ligands (e.g., 1,10-phenanthroline) improve efficiency .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction rates and purity. Yields range from 45–70% post-purification via column chromatography .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., bromine at C6, dimethylamino group integration) .
- IR : Validate C-Br (~600 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and isotopic pattern matching bromine .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, if crystalline .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation steps:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Systematic optimization using design of experiments (DoE):
- Catalyst Screening : Test Pd vs. Cu catalysts for coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction to remove residuals .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Focus on target-specific assays:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Mechanistic Studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection assays .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Use SAR (structure-activity relationship) studies:
- Bromine Replacement : Compare with chloro/fluoro analogs to assess halogen-dependent activity .
- Dimethylamino Group : Replace with morpholino or piperazinyl groups to evaluate solubility vs. potency trade-offs .
- Benzothiazole Core : Test fused-ring derivatives (e.g., naphthothiazoles) for enhanced π-stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
